![molecular formula C9H7BrS B2815245 3-(Bromomethyl)benzo[b]thiophene CAS No. 1196-19-6](/img/structure/B2815245.png)
3-(Bromomethyl)benzo[b]thiophene
Overview
Description
3-(Bromomethyl)benzo[b]thiophene is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. It is a derivative of benzo[b]thiophene, where a bromomethyl group is attached to the third position of the benzothiophene ring. This compound is known for its stability and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylbenzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products:
Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds with extended conjugation.
Scientific Research Applications
Synthesis Techniques
The synthesis of 3-(Bromomethyl)benzo[b]thiophene has been explored through various methods, including:
- Bromination Reactions : Utilizing N-bromosuccinimide as a brominating agent in solvents like n-heptane, which enhances yield and purity compared to traditional solvents like carbon tetrachloride .
- Microwave-Assisted Synthesis : This method has been shown to facilitate rapid and high-yield reactions, making it an attractive alternative for synthesizing derivatives of benzo[b]thiophene .
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various bioactive compounds:
- Antimicrobial Agents : Research has demonstrated the potential of benzo[b]thiophene derivatives, including those containing the bromomethyl group, to exhibit antimicrobial properties. For instance, thiosemicarbazones derived from these compounds have shown significant antimicrobial activity .
- Cancer Therapeutics : Compounds based on the benzothiophene scaffold have been identified as inhibitors of PIM kinases (PIM1, PIM2, PIM3), which are implicated in tumorigenesis. The selective targeting of these kinases using derivatives of this compound presents a promising avenue for cancer treatment .
Material Science Applications
In addition to its medicinal uses, this compound is also explored in materials science:
- Organic Electronics : The compound's ability to undergo further functionalization makes it suitable for developing organic semiconductors and photovoltaic materials.
- Polymer Chemistry : Its reactive bromomethyl group can be utilized in polymerization processes to create new materials with tailored properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)benzo[b]thiophene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
3-Methylbenzo[b]thiophene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)benzo[b]thiophene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Benzo[b]thiophene: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: 3-(Bromomethyl)benzo[b]thiophene is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical transformations compared to its unsubstituted or differently substituted analogs .
Biological Activity
3-(Bromomethyl)benzo[b]thiophene is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound has the molecular formula and a molecular weight of approximately 215.12 g/mol. The compound features a bromomethyl group attached to the benzo[b]thiophene ring, which is significant for its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, notably:
- Suzuki-Miyaura Cross-Coupling Reaction : This reaction allows for the formation of carbon-carbon bonds, which is crucial in organic synthesis and drug development.
- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives with potential biological activities.
Antimicrobial Activity
Studies have indicated that derivatives of benzo[b]thiophenes, including this compound, exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Research has shown that certain benzo[b]thiophene derivatives possess potent activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) as low as 0.60 μg/mL against dormant strains . This suggests that compounds related to this compound may also have similar efficacy.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of various benzo[b]thiophene derivatives against human cancer cell lines. Some findings include:
- Selectivity Index : Compounds derived from benzo[b]thiophenes demonstrated low cytotoxicity towards normal cells while showing significant activity against cancer cell lines such as HeLa and Panc-1, indicating a favorable therapeutic window .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antitubercular Agents : A series of benzo[b]thiophene derivatives were synthesized and tested for their activity against both drug-sensitive and multidrug-resistant strains of MTB. The study found that certain derivatives exhibited higher potency than traditional antitubercular drugs like Rifampicin (RIF) and Isoniazid (INH) .
- Molecular Docking Studies : In silico analyses revealed that some benzo[b]thiophene derivatives bind effectively to the active site of key enzymes involved in mycobacterial metabolism, suggesting a mechanism for their inhibitory effects .
Data Tables
The following table summarizes the biological activities and properties of various derivatives related to this compound:
Compound Name | MIC (μg/mL) | Target Organism | Cytotoxicity (IC50 μM) | Notes |
---|---|---|---|---|
Benzo[b]thiophene-2-carboxylic acid | 0.60 | M. bovis BCG | >50 | High selectivity |
3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | 2.73 | MDR-MTB | 20 | Effective against dormant MTB |
3-Bromomethyl-5-fluoro-benzo[b]thiophene | TBD | Not specified | TBD | Potential for further research |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Bromomethyl)benzo[b]thiophene, and how is regioselectivity controlled?
- Methodology : A standard approach involves bromination of 3-methylbenzo[b]thiophene using -bromosuccinimide (NBS) under radical initiation (e.g., light or azo compounds) in an inert solvent like benzene . Regioselectivity is influenced by the stability of the intermediate radical; electron-donating groups on the thiophene ring direct bromination to the methyl group. Optimization requires precise control of temperature and stoichiometry to minimize polybrominated byproducts .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., for -CHBr) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 261.56 g/mol for the 5-chloro derivative) .
- HPLC : Used to assess purity (>95%) and isolate intermediates during multi-step syntheses .
Q. What are the primary reaction pathways for this compound in organic synthesis?
- Methodology :
- Nucleophilic Substitution : The bromomethyl group reacts with amines, thiols, or alkoxides to form functionalized derivatives (e.g., Suzuki coupling precursors) .
- Oxidation : The thiophene sulfur can be oxidized to sulfoxides/sulfones using -CPBA, altering electronic properties for material science applications .
Advanced Research Questions
Q. How do bromine substitution patterns influence the electronic properties of benzo[b]thiophene-based polymers?
- Methodology : Density functional theory (DFT) calculations reveal that bromine at the 3-position lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted analogs, enhancing charge transport in conjugated polymers. Experimental validation involves cyclic voltammetry and UV-vis spectroscopy to measure bandgap shifts .
Q. What strategies mitigate instability issues (e.g., thermal decomposition) during the synthesis of this compound derivatives?
- Methodology :
- Low-Temperature Reactions : Perform substitutions at 0–5°C to prevent Br-elimination.
- Light-Sensitive Storage : Use amber vials and inert atmospheres (N) to avoid radical side reactions .
- Stabilizing Agents : Add radical inhibitors like BHT (butylated hydroxytoluene) during prolonged reactions .
Q. How can computational modeling guide the design of this compound-based bioactive compounds?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase enzymes). For instance, introducing a trifluoromethyl group at the 5-position (as in Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate) improves hydrophobic interactions, validated by IC assays .
Q. What are the contradictions in reported biological activities of benzo[b]thiophene derivatives, and how can they be resolved?
- Methodology : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) often arise from assay variability. Standardized MIC (minimum inhibitory concentration) testing under CLSI guidelines and SAR (structure-activity relationship) studies using isogenic compound libraries can clarify trends .
Q. Key Citations
Properties
IUPAC Name |
3-(bromomethyl)-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHJZSILIVQKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-19-6 | |
Record name | 3-(bromomethyl)-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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